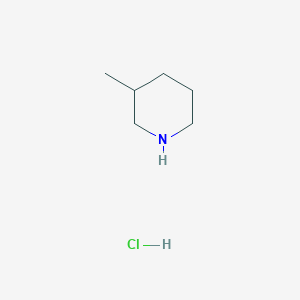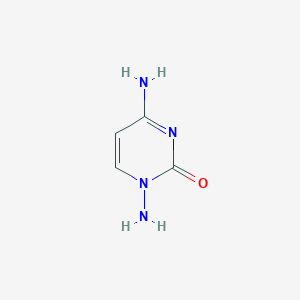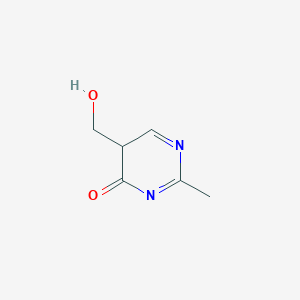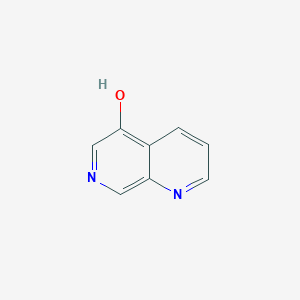
3-Methylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpiperidine hydrochloride: is an organic compound with the molecular formula C6H14ClN . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine hydrochloride can be synthesized through various methods. One common method involves the hydrogenation of 3-methylpyridine in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methylpyridine. This process involves the use of a continuous flow reactor, which allows for efficient and scalable production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides of 3-methylpiperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Methylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-methylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific compound synthesized from this compound .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the methyl group.
3-Methylpyridine: A precursor in the synthesis of 3-methylpiperidine hydrochloride.
N-Methylpiperidine: A similar compound with a methyl group attached to the nitrogen atom
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Properties
CAS No. |
58531-29-6 |
|---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
DIJAKMCTWBGMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)





![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)



![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)



